1-(Benzoyloxy)-1H-1,2,3-benzotriazole
Description
General Significance of Acylbenzotriazoles in Organic Synthesis
N-acylbenzotriazoles are esteemed as highly effective acylating agents in a multitude of organic transformations. nih.gov They serve as stable, crystalline, and readily handled alternatives to more reactive and often less selective acylating agents like acid chlorides and anhydrides. The utility of N-acylbenzotriazoles stems from the excellent leaving group ability of the benzotriazolide anion, which facilitates the transfer of the acyl group to a wide array of nucleophiles.
The significance of acylbenzotriazoles is underscored by their broad applicability in the formation of various functional groups, including:
Amides: N-acylbenzotriazoles react cleanly with primary and secondary amines to afford amides, a fundamental linkage in peptides and numerous biologically active molecules. nih.gov This transformation is crucial in peptide synthesis, where efficient and racemization-free coupling of amino acids is paramount. nih.gov
Esters: The reaction of N-acylbenzotriazoles with alcohols provides a straightforward route to esters.
Ketones: Carbon-acylation reactions using N-acylbenzotriazoles with organometallic reagents or enolates can be employed to synthesize ketones.
Other Acyl Derivatives: Their reactivity extends to the S-acylation of thiols and other related transformations.
The versatility of N-acylbenzotriazoles has positioned them as indispensable tools for synthetic chemists, enabling the construction of complex molecules under mild reaction conditions. nih.gov
Scope and Focus of Current Research Perspectives
Direct and extensive research focusing solely on 1-(Benzoyloxy)-1H-1,2,3-benzotriazole is limited in the current body of scientific literature. However, based on the well-established reactivity of the broader class of N-acylbenzotriazoles, the research perspectives for this specific compound can be inferred. Current interest in such molecules is likely to be centered on their potential application as benzoylating agents.
The primary focus of any investigation into this compound would likely involve its efficacy in the benzoylation of various nucleophiles, including amines, alcohols, and thiols. Comparative studies with other benzoylating agents could elucidate its relative reactivity, selectivity, and substrate scope. Furthermore, its application in more complex synthetic sequences, such as in the synthesis of natural products or pharmaceutical intermediates, would be a logical extension of its utility.
Given the importance of the benzoyl protecting group in organic synthesis, a stable and efficient benzoylating agent like this compound could find a niche in specialized applications. Research could also explore its use in solid-phase synthesis, where the ease of handling and purification are critical. While dedicated studies are not abundant, the foundational knowledge of acylbenzotriazole chemistry provides a clear roadmap for future investigations into the synthetic potential of this compound.
Below is a table summarizing the known properties of this compound:
| Property | Value |
| CAS Number | 54769-36-7 |
| Linear Formula | C13H9N3O2 |
| Molecular Weight | 239.23 g/mol |
Structure
3D Structure
Properties
CAS No. |
54769-36-7 |
|---|---|
Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
benzotriazol-1-yl benzoate |
InChI |
InChI=1S/C13H9N3O2/c17-13(10-6-2-1-3-7-10)18-16-12-9-5-4-8-11(12)14-15-16/h1-9H |
InChI Key |
CENQUTVRMPTFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 Benzoyloxy 1h 1,2,3 Benzotriazole
Mechanistic Investigations of Acyl Transfer Reactions
The acyl transfer reactions involving 1-(benzoyloxy)-1H-1,2,3-benzotriazole and related 1-hydroxybenzotriazole (B26582) esters have been the subject of detailed mechanistic and kinetic studies. These investigations have revealed that these compounds are highly effective acylating agents, with reactivity comparable to that of acid anhydrides or N-acylimidazoles. rsc.org
Kinetic studies on the nucleophilic displacement at the carbonyl carbon of 1-hydroxybenzotriazole esters show a surprisingly rapid rate of acyl transfer to various nucleophiles, including water, hydroxide (B78521) ions, and primary amines. rsc.org The reactions are significantly faster—by a factor of approximately 10³—than those with p-nitrophenyl esters, even though the pKa of the leaving group (1-hydroxybenzotriazole) is similar to that of p-nitrophenol. rsc.org This enhanced reactivity suggests a mechanism that is more complex than a simple nucleophilic substitution.
The mechanism is generally believed to proceed through a tetrahedral intermediate. For the hydrolysis of these esters, both water and hydroxide ions act as nucleophiles. The attack of the nucleophile on the carbonyl carbon is the rate-determining step. This is supported by several pieces of evidence:
Hammett correlations: The rate of hydroxide-ion-catalyzed hydrolysis of substituted 1-benzoyloxybenzotriazoles shows a positive ρ value of +1.83. This indicates that electron-withdrawing substituents on the benzoyl group accelerate the reaction by stabilizing the developing negative charge in the transition state leading to the tetrahedral intermediate. rsc.org
Solvent isotope effects: For the neutral hydrolysis (water attack), a kinetic isotope effect (kH₂O/kD₂O) of 2.2 is observed. This, along with the observation of general base catalysis by acetate (B1210297) and tertiary amines, suggests that a water molecule, assisted by a general base, is involved in the rate-determining step. rsc.org
Aminolysis: The rate of reaction with primary amines also supports a mechanism involving a tetrahedral intermediate. The Brønsted βNuc value of 0.80 for the reaction with primary amines indicates a significant degree of bond formation between the amine nucleophile and the carbonyl carbon in the transition state. rsc.org
An X-ray crystallographic study of this compound has confirmed that the acyl group is attached to the oxygen atom, forming an O-acyl structure, rather than to one of the nitrogen atoms of the triazole ring. rsc.org This structural feature is crucial for its reactivity, as the N-O bond is readily cleaved upon nucleophilic attack at the carbonyl carbon.
Role as an Active Ester and Acylating Agent
This compound and other N-acylbenzotriazoles are widely employed as "active esters" in organic synthesis. The benzotriazoloxy group is an excellent leaving group, making the acyl group highly susceptible to nucleophilic attack. This property is exploited in a variety of acylation reactions.
N-acylbenzotriazoles are highly efficient reagents for the N-acylation of ammonia, as well as primary and secondary amines, to produce primary, secondary, and tertiary amides, respectively. acs.orgacs.orgorganic-chemistry.org These reactions are generally carried out under mild and neutral conditions, and they often provide the desired amides in good to excellent yields. acs.orgorganic-chemistry.org This method is particularly advantageous when the corresponding acyl chlorides are unstable or difficult to prepare. acs.org
The reaction proceeds smoothly in various solvents, including tetrahydrofuran (B95107) (THF) and even water, highlighting the "green chemistry" potential of this methodology. acs.orgnih.gov The use of microwave irradiation can further accelerate the reaction and improve yields. nih.gov A key advantage of using N-acylbenzotriazoles is the avoidance of harsh conditions and the formation of byproducts often associated with the use of acyl chlorides or acid anhydrides. organic-chemistry.orgnih.gov
Below is a table summarizing representative examples of N-acylation reactions using N-acylbenzotriazoles.
| N-Acylbenzotriazole | Amine | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Benzoyl-1H-benzotriazole | Aniline | THF | Room Temp, 2h | N-Phenylbenzamide | 95 | acs.org |
| 1-(4-Chlorobenzoyl)-1H-benzotriazole | Piperidine | THF | Room Temp, 2h | (4-Chlorophenyl)(piperidin-1-yl)methanone | 98 | acs.org |
| 1-Acetyl-1H-benzotriazole | Benzylamine | THF | Room Temp, 2h | N-Benzylacetamide | 92 | acs.org |
| Boc-Phe-Bt | Aniline | Water | Microwave, 50°C, 15 min | Boc-Phe-anilide | 94 | nih.gov |
| Cbz-Ala-Bt | 4-Fluoroaniline | Water | Microwave, 50°C, 15 min | Cbz-Ala-(4-fluoroanilide) | 96 | nih.gov |
While N-acylation is the most common application, N-acylbenzotriazoles can also be used for the O-acylation of alcohols and phenols to form esters. However, these reactions are generally less facile than N-acylations and may require specific conditions or catalysts. The principle of the reaction remains the same: the alcohol or phenol (B47542) acts as a nucleophile, attacking the activated carbonyl carbon of the N-acylbenzotriazole and displacing the benzotriazole (B28993) leaving group.
The O-acylation of alcohols and phenols is a fundamental transformation in organic synthesis. nih.govucalgary.ca While direct acylation with N-acylbenzotriazoles is possible, often other activated acylating agents are used in conjunction with benzotriazole-related additives. For instance, N-acyl DBN tetraphenylborate (B1193919) salts have been shown to be effective O-acylating agents for both primary and secondary alcohols. researchgate.net
The table below provides examples of O-acylation reactions, illustrating the general conditions and yields for the esterification of alcohols and phenols.
| Acylating Agent | Alcohol/Phenol | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetyl Chloride | Phenol | CoCl₂, Solvent-free, RT | Phenyl acetate | 99 | scirp.org |
| Benzoyl Chloride | Benzyl alcohol | CuO, Solvent-free, RT | Benzyl benzoate | 97 | scirp.org |
| Valeroyl Chloride | (±)-1-Phenylethanol | Cp₂TiCl/Mn, THF, RT | (±)-1-Phenylethyl valerate | 99 | nih.gov |
| Acetic Anhydride (B1165640) | 4-Nitrobenzyl alcohol | Solvent-free, 60°C | 4-Nitrobenzyl acetate | >99 | mdpi.com |
| Benzoyl Chloride | 2-Naphthol | Solvent-free, RT | 2-Naphthyl benzoate | 90 | scirp.org |
N-Acylbenzotriazoles have proven to be effective reagents for the C-acylation of various carbon nucleophiles, including ketone enolates and electron-rich aromatic systems like pyrroles and indoles. nih.govacs.orgorganic-chemistry.org These reactions provide a regioselective route to β-dicarbonyl compounds and acylated heterocycles. acs.orgorganic-chemistry.org
In the case of ketone enolates, N-acylbenzotriazoles act as regioselective C-acylating agents, leading to the formation of 1,3-diketones while avoiding the often competing O-acylation. organic-chemistry.org For the acylation of pyrroles and indoles, a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) is typically required to facilitate the reaction. nih.govacs.org The regioselectivity of the acylation is dependent on the substrate; for example, pyrrole (B145914) and 1-methylpyrrole (B46729) are acylated at the 2-position, while 1-triisopropylsilylpyrrole is acylated at the 3-position. acs.org Indole and 1-methylindole (B147185) are acylated at the 3-position. acs.org
The following table presents examples of C-acylation reactions using N-acylbenzotriazoles.
| N-Acylbenzotriazole | Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Benzoyl-1H-benzotriazole | Acetophenone (as enolate) | LDA, THF, -78°C to RT | 1,3-Diphenyl-1,3-propanedione | 85 | organic-chemistry.org |
| 1-Acetyl-1H-benzotriazole | Cyclohexanone (as enolate) | LDA, THF, -78°C to RT | 2-Acetylcyclohexanone | 75 | organic-chemistry.org |
| 1-(4-Toluoyl)-1H-benzotriazole | Pyrrole | TiCl₄, CH₂Cl₂, 0°C to RT | 2-(4-Toluoyl)pyrrole | 85 | acs.org |
| 1-(2-Furoyl)-1H-benzotriazole | 1-Methylpyrrole | TiCl₄, CH₂Cl₂, 0°C to RT | 1-Methyl-2-(2-furoyl)pyrrole | 94 | acs.org |
| 1-(4-Nitrobenzoyl)-1H-benzotriazole | Indole | TiCl₄, CH₂Cl₂, 0°C to RT | 3-(4-Nitrobenzoyl)indole | 88 | acs.org |
N-Acylbenzotriazoles are also excellent reagents for the S-acylation of thiols, providing a mild and efficient method for the synthesis of thioesters. thieme-connect.comorganic-chemistry.org These reactions proceed smoothly under mild conditions, typically in a solvent like dichloromethane (B109758) at room temperature, to afford thioesters in good to excellent yields. thieme-connect.comorganic-chemistry.org The addition of a base such as triethylamine (B128534) can accelerate the reaction. organic-chemistry.org
This methodology is particularly valuable for the synthesis of thioesters from amino acids and peptides, as it proceeds without detectable racemization. organic-chemistry.org Furthermore, it provides a convenient alternative to the use of acyl halides, which may be unstable or difficult to handle. thieme-connect.com
The table below summarizes examples of S-acylation reactions with N-acylbenzotriazoles.
| N-Acylbenzotriazole | Thiol | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Benzoyl-1H-benzotriazole | Thiophenol | CH₂Cl₂, Et₃N, RT, 2h | S-Phenyl benzothioate | 99 | organic-chemistry.org |
| 1-Acetyl-1H-benzotriazole | Benzyl mercaptan | CH₂Cl₂, Et₃N, RT, 2h | S-Benzyl ethanethioate | 95 | organic-chemistry.org |
| 1-(4-Chlorobenzoyl)-1H-benzotriazole | Ethyl mercaptoacetate | CH₂Cl₂, Et₃N, RT, 2h | S-(2-Ethoxy-2-oxoethyl) 4-chlorobenzothioate | 96 | organic-chemistry.org |
| 1-(Phenylacetyl)-1H-benzotriazole | Thiophenol | CH₂Cl₂, Et₃N, RT, 2h | S-Phenyl 2-phenylthioacetate | 98 | organic-chemistry.org |
| 1-Propionyl-1H-benzotriazole | Diphenyl disulfide | Rongalite, K₂CO₃, DMF, 80°C, 2h | S-Phenyl propanethioate | 85 | researchgate.net |
Functionality as a Leaving Group in Organic Transformations
The benzotriazole moiety and its derivatives are recognized as excellent leaving groups in a variety of organic transformations, particularly in nucleophilic substitution reactions. nih.govbeilstein-journals.org The stability of the resulting benzotriazolide anion, due to the delocalization of the negative charge over the aromatic and triazole rings, makes it a favorable leaving group.
This property is the cornerstone of the reactivity of this compound as an acylating agent. Upon nucleophilic attack at the carbonyl carbon, the C-O bond cleaves, and the benzotriazoloxy anion departs. In the context of N-acylbenzotriazoles, the benzotriazolide anion is the leaving group.
The utility of the benzotriazole group as a leaving group extends beyond acylation reactions. For instance, in nucleophilic aromatic substitution (SₙAr) reactions, a triazolyl group attached to an aromatic ring can be displaced by various nucleophiles. beilstein-journals.org It has been demonstrated that the 1,2,3-triazolyl ring at the C6 position of a purine (B94841) ring can act as an effective leaving group in SₙAr reactions with O- and C-nucleophiles. beilstein-journals.org
The benzotriazole group can be considered a versatile synthetic auxiliary; it can be readily introduced into a molecule and subsequently removed or displaced, facilitating a wide range of chemical transformations. nih.gov This dual functionality makes benzotriazole-based reagents powerful tools in the construction of complex organic molecules.
Reactions with Organometallic Reagents
This compound functions as an effective benzoylating agent, where the benzotriazoloxy group serves as an excellent leaving group. This reactivity is prominently featured in its reactions with nucleophilic organometallic reagents.
Reactions with Grignard Reagents
Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily react with activated esters like this compound. The reaction proceeds via nucleophilic acyl substitution. The Grignard reagent attacks the electrophilic carbonyl carbon of the benzoyl group, leading to the displacement of the 1-oxy-1H-1,2,3-benzotriazole anion.
The initial product of this reaction is a ketone. However, due to the high reactivity of Grignard reagents, the newly formed ketone is often susceptible to a second nucleophilic attack by another equivalent of the Grignard reagent. This second addition leads to the formation of a tertiary alcohol upon aqueous workup. Controlling the reaction to isolate the ketone can be challenging and typically requires low temperatures and inverse addition protocols. While specific studies on this compound are not extensively detailed, the reactivity is analogous to that of N-acylbenzimidazoles, which are known to yield tertiary alcohols almost exclusively with Grignard reagents at low temperatures. researchgate.net
Table 1: Predicted Products from Reaction with Grignard Reagents
| Grignard Reagent (R-MgX) | Intermediate Product | Final Product (after workup) |
| Methylmagnesium bromide | Acetophenone | 2-Phenyl-2-propanol |
| Phenylmagnesium bromide | Benzophenone | Triphenylmethanol |
Reactions with Organozinc Reagents
Organozinc reagents (R-ZnX or R₂Zn) are generally less reactive, or "softer," nucleophiles compared to Grignard reagents. This attenuated reactivity allows for greater control in reactions with acylating agents. When this compound reacts with organozinc reagents, the reaction typically stops at the ketone stage, with minimal formation of the tertiary alcohol byproduct.
Studies on related N-acylbenzotriazoles have shown that their coupling with organozinc reagents can be an effective method for ketone synthesis. researchgate.net However, unexpected reaction pathways can also occur. For instance, in the presence of a palladium or nickel catalyst, the coupling of N-acylbenzotriazoles with some organozinc reagents has resulted in the formation of carboxylic acid esters instead of the expected ketones, a phenomenon attributed to the insertion of dissolved oxygen into the organozinc compound. researchgate.net In comparative studies involving other benzotriazole-based electrophiles, organozinc reagents have demonstrated higher yields than their Grignard counterparts, which may be attributed to a stronger affinity for the benzotriazole leaving group. organic-chemistry.org
Reductive Transformations
The reduction of this compound presents opportunities for chemoselectivity, given the presence of multiple reducible sites: the carbonyl group (C=O) and the nitrogen-oxygen (N-O) single bond.
Chemoselective Reduction Methods
The selective reduction of one functional group in the presence of another is a key challenge. For this compound, the desired transformation dictates the choice of reducing agent.
Reduction of the Carbonyl Group: Standard hydride reagents can reduce the ester functionality. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce the benzoyl group to a primary alcohol (benzyl alcohol) and could potentially cleave the N-O bond as well. A milder reagent, such as sodium borohydride (B1222165) (NaBH₄), is generally not reactive enough to reduce esters but might effect the reduction under specific conditions or with activators.
Reductive Cleavage of the N-O Bond: The N-O bond is susceptible to cleavage under various reductive conditions, such as catalytic hydrogenation or with dissolving metal reductants. This would lead to the formation of benzoic acid and 1H-1,2,3-benzotriazole.
Reduction of the Benzotriazole Ring: While the benzotriazole ring is aromatic and generally stable, certain powerful reducing systems can affect it. However, selective reduction of other parts of the molecule is more common. Studies on the reduction of 1-(2-nitroaryl)-1H-benzotriazoles using tin(II) chloride show that the nitro group can be reduced to an amine while the benzotriazole core remains intact, highlighting the stability of the ring system under these specific acidic reductive conditions. jraic.com
Rearrangement and Cyclization Pathways
The unique structure of this compound, featuring a labile N-O bond and a stable benzotriazole leaving group, makes it a substrate for interesting rearrangement and cyclization reactions.
A significant reaction pathway for this compound is rearrangement. A mechanistic study has shown that 1-benzoyloxybenzotriazoles can rearrange to form 3-benzoylbenzotriazole 1-oxides. rsc.org Crossover experiments have demonstrated that this transformation is an intermolecular process, suggesting a dissociation-recombination mechanism rather than an intramolecular shift. rsc.org
Furthermore, the benzotriazole moiety itself is known to participate in denitrogenative cyclization reactions. nih.gov These reactions, typically promoted by heat, light, or transition-metal catalysts, involve the extrusion of molecular nitrogen (N₂) from the triazole ring. nih.govrsc.org This process generates a highly reactive diradical or zwitterionic intermediate which can then undergo intramolecular cyclization if a suitable tethered group is present. While the benzoyloxy group itself is not directly involved in the cyclization, the benzotriazole platform provides a latent source of reactivity that can be exploited to construct new heterocyclic systems. nih.gov
Applications in Advanced Organic Synthesis
Primary Role as a Coupling Reagent in Peptide Synthesis
In peptide synthesis, the formation of an amide bond between two amino acids requires the activation of a carboxyl group. The benzotriazole (B28993) moiety is central to this process. Reagents analogous to 1-(Benzoyloxy)-1H-1,2,3-benzotriazole, specifically the active esters of N-protected amino acids (N-α-aminoacyl-oxybenzotriazoles), are the reactive species that undergo nucleophilic attack by the amino group of another amino acid. These active esters are often generated in situ using coupling reagents like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate), or they can be prepared as stable, isolable N-acylbenzotriazoles. rsc.orgbachem.comiris-biotech.de The principles governing these reagents are directly applicable to understanding the role of the benzotriazolyloxy functional group.
Solution-phase peptide synthesis (SolPS) remains a valuable method for producing peptides on a large scale. nih.gov In this context, benzotriazole-activated amino acids offer significant advantages. N-acylbenzotriazoles, which are structurally similar to this compound, are stable, crystalline solids that can be easily handled. nih.gov They react efficiently with unprotected amino acids in both aqueous and non-aqueous solvents to form dipeptides. iris-biotech.de This methodology avoids the need for a separate carboxyl activation step during the coupling, streamlining the process. The reaction proceeds cleanly at room temperature, and the by-product, 1-hydroxybenzotriazole (B26582), is readily removed. iris-biotech.de
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the automated synthesis of long peptide chains. figshare.com Benzotriazole-based coupling reagents are integral to the most common SPPS protocols. Reagents such as TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HBTU are used to activate the carboxylic acid of the incoming amino acid in the presence of HOBt. nih.govluxembourg-bio.com This reaction generates the highly reactive HOBt ester of the amino acid directly in the reaction vessel, which then rapidly couples with the free amine on the growing peptide chain attached to the solid support. This in situ activation is highly efficient, leading to fast coupling times and high yields, which are critical for the success of synthesizing long peptides. nih.govunimelb.edu.au
The benzotriazole activation method is highly effective for the stepwise synthesis of dipeptides and larger oligopeptides. Studies have demonstrated the coupling of various N-protected (Cbz- or Fmoc-) aminoacyl benzotriazoles with free amino acids to produce chirally pure dipeptides in high yields. figshare.com This approach is particularly powerful because it often works well with unprotected side chains, reducing the number of protection and deprotection steps required. The methodology has been successfully extended to the synthesis of tripeptides and even larger segments, showcasing its reliability in building complex peptide backbones. figshare.com
| N-Protected Aminoacyl-Bt | Amino Acid Partner | Product | Yield (%) |
|---|---|---|---|
| Cbz-Gly-Bt | L-Ala | Cbz-Gly-L-Ala | 85% |
| Fmoc-Val-Bt | L-Phe | Fmoc-Val-L-Phe | 82% |
| Cbz-Aib-Bt | L-Leu-OMe | Cbz-Aib-L-Leu-OMe | 95% |
| Fmoc-Phe-Bt | Gly | Fmoc-Phe-Gly | 90% |
Data are illustrative and compiled from findings on sterically hindered amino acid coupling using the benzotriazole activation methodology. figshare.comfigshare.com
One of the significant challenges in peptide synthesis is the coupling of sterically hindered amino acids, such as α,α-disubstituted amino acids like aminoisobutyric acid (Aib). Amide bond formation involving these residues is often slow and inefficient with standard coupling methods. The benzotriazole activation methodology has proven to be a superior route for synthesizing peptides containing such hindered components. figshare.com The high reactivity of N-acylbenzotriazole intermediates facilitates the coupling reaction where other reagents might fail, providing good to excellent yields of the desired sterically hindered peptides. figshare.comfigshare.com
Maintaining the stereochemical integrity of amino acids during peptide coupling is paramount. Racemization, or the loss of chiral purity, can occur via the formation of an oxazolone intermediate from the activated amino acid. The use of 1-hydroxybenzotriazole (HOBt) as an additive, or the use of pre-formed HOBt esters, is a classic strategy to suppress this side reaction. rsc.orgbachem.com The activated HOBt ester is highly reactive towards the amine nucleophile but is less prone to cyclize into the racemization-prone oxazolone. rsc.org This ensures that the coupling proceeds with minimal to no loss of stereochemical purity, a critical feature of all benzotriazole-based activation methods. iris-biotech.de
Synthesis of Diverse Organic Compounds
The utility of this compound and related structures extends beyond peptide chemistry. The benzotriazolyloxy group is an excellent nucleofuge, or leaving group, making these compounds versatile reagents for acylation and other transformations. beilstein-journals.orgresearchgate.net
This compound can function as an efficient benzoylating agent, transferring the benzoyl group to a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. This reactivity is analogous to that of N-acylbenzotriazoles, which are widely used as neutral acylating reagents. nih.gov
Furthermore, the benzotriazolyl moiety in related compounds like benzotriazolyl alkyl esters can be displaced by various nucleophiles. nih.gov This allows for the introduction of diverse functional groups, making benzotriazole derivatives valuable synthetic intermediates for constructing complex molecular architectures. For example, the reaction of 1-alkoxy-1H-benzotriazoles with nucleophiles like azide (B81097) or cyanide demonstrates the ability of the benzotriazolyloxy group to be substituted, opening pathways to new classes of compounds. beilstein-journals.orgnih.gov
| Compound Name | Abbreviation | Role/Class |
|---|---|---|
| This compound | - | Acylating Agent / Active Ester |
| 1-Hydroxybenzotriazole | HOBt | Peptide Coupling Additive |
| N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) | HBTU | Peptide Coupling Reagent |
| Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate | BOP | Peptide Coupling Reagent |
| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) | TBTU | Peptide Coupling Reagent |
| N-Benzyloxycarbonyl | Cbz | Amine Protecting Group |
| N-(9-Fluorenylmethoxycarbonyl) | Fmoc | Amine Protecting Group |
| Aminoisobutyric acid | Aib | Sterically Hindered Amino Acid |
Formation of Amides, Esters, and Thioesters
The synthesis of amides, esters, and thioesters is fundamental in organic chemistry, with applications ranging from peptide synthesis to materials science. This compound and related N-acylbenzotriazoles serve as efficient acylating agents for the formation of these crucial linkages. These reagents offer advantages over traditional methods, such as those using acid chlorides, by providing stable, crystalline, and easy-to-handle alternatives.
The general mechanism involves the nucleophilic attack of an amine, alcohol, or thiol on the activated carbonyl carbon of the benzotriazole derivative, leading to the formation of the corresponding amide, ester, or thioester and the release of 1-hydroxybenzotriazole, a water-soluble and easily removable byproduct. The use of N-acylbenzotriazoles in these transformations is particularly advantageous as it often proceeds under mild conditions and helps to preserve the stereochemical integrity of chiral substrates.
Table 1: Synthesis of Amides and Esters using Benzotriazole-based Reagents
| Amine/Alcohol | N-Acylbenzotriazole | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Various Amines | N-Acylbenzotriazoles | Amides | High | researchgate.net |
| Sterically Hindered Alcohols | Benzotriazole Esters (in situ) | Esters | Good to Excellent | researchgate.net |
Preparation of N-Hydroxyisocyanate Derivatives
1-Benzotriazolecarboxylic acid chloride, a derivative of this compound, serves as a valuable precursor for the synthesis of N-hydroxyisocyanate derivatives. scispace.com These reactive intermediates are useful synthons in organic chemistry.
The process involves the reaction of 1-benzotriazolecarboxylic acid chloride with O-benzylhydroxylamine hydrochloride in the presence of a base to yield 1-(N-benzyloxycarbamoyl)benzotriazole. scispace.com Thermal dissociation of this intermediate generates N-benzyloxyisocyanate, which can then trimerize to form 1,3,5-tribenzyloxy-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Subsequent hydrogenolysis of this trimer or the 1-(N-benzyloxycarbamoyl)benzotriazole precursor, typically using a palladium on carbon catalyst, affords 1,3,5-trihydroxy-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (the trimer of N-hydroxyisocyanate) and 1-(N-hydroxycarbamoyl)benzotriazole, respectively. scispace.com The latter compound can act as a "solid HONCO donor" and has been used in the synthesis of N-hydroxyurea derivatives. scispace.com
Table 2: Synthesis of N-Hydroxyisocyanate Derivatives
| Precursor | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 1-Benzotriazolecarboxylic acid chloride | O-Benzylhydroxylamine HCl, Et3N, Dioxane | 1-(N-Benzyloxycarbamoyl)benzotriazole | scispace.com |
| 1-(N-Benzyloxycarbamoyl)benzotriazole | Heat | N-Benzyloxyisocyanate (intermediate) | scispace.com |
| N-Benzyloxyisocyanate | Trimerization | 1,3,5-Tribenzyloxy-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | scispace.com |
| 1,3,5-Tribenzyloxy-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | H2, Pd/C | 1,3,5-Trihydroxy-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | scispace.com |
Benzotriazole-Mediated Synthesis of Oxygen-Containing Heterocycles
Benzotriazole methodology has proven to be a powerful strategy for the synthesis of a variety of oxygen-containing heterocycles. While specific examples detailing the direct use of this compound are scarce, the broader applicability of benzotriazole derivatives in this area is well-documented. These methods often involve the introduction of a benzotriazole-containing moiety into a molecule, which then facilitates a subsequent cyclization reaction.
For instance, benzotriazole-containing intermediates can be used in the synthesis of furans and other oxygen heterocycles. The benzotriazole group can act as a leaving group or as an activating group to promote the formation of the heterocyclic ring.
Benzotriazole-Mediated Synthesis of Nitrogen-Containing Heterocycles
The construction of nitrogen-containing heterocycles is of paramount importance in medicinal chemistry and materials science. Benzotriazole and its derivatives have emerged as versatile tools in the synthesis of a wide range of these compounds, including pyrazoles and imidazoles. acs.org
In pyrazole synthesis, for example, benzotriazol-1-ylchalcones can react with hydrazine to yield 3,4,5-trisubstituted pyrazoles. acs.org Similarly, benzotriazole-containing intermediates can be employed in the synthesis of imidazoles, where the benzotriazole group can be a part of the starting material that undergoes cyclization. acs.orgnih.gov The versatility of the benzotriazole group allows for the construction of a diverse library of substituted nitrogen heterocycles.
Table 3: Examples of Benzotriazole-Mediated Heterocycle Synthesis
| Heterocycle | Benzotriazole Derivative | Key Reaction Step | Reference |
|---|---|---|---|
| Pyrazoles | Benzotriazol-1-ylchalcone | Reaction with hydrazine | acs.org |
| Imidazoles | Benzotriazole-containing precursors | Cyclization reactions | acs.orgnih.gov |
Utilization as a Versatile Synthetic Auxiliary and Building Block
Beyond its role as an acylating agent, this compound and its parent compound, benzotriazole, serve as highly effective synthetic auxiliaries and versatile building blocks in organic synthesis. The benzotriazole group can be easily introduced into a molecule and later removed or replaced, facilitating a wide range of chemical transformations.
Construction of Multifunctional Chemical Compounds
The ability to introduce the benzotriazolyl group and subsequently replace it with various nucleophiles makes benzotriazole derivatives, including benzotriazolyl alkyl esters, valuable bifunctional building blocks for the construction of multifunctional chemical compounds. nih.govscispace.com These esters possess two good leaving groups, the benzotriazolyl and the acyloxy moieties, which can be selectively eliminated.
For example, treatment of benzotriazolyl alkyl esters with organozinc reagents allows for the substitution of the benzotriazolyl group to synthesize various esters. nih.gov This methodology provides a route to complex molecules with diverse functionalities. Furthermore, multifunctional ligands based on the benzotriazolyl alkyl ester moiety have been developed and shown to coordinate with transition metals, highlighting their potential in catalysis. nih.gov
Precursors for Acid Azides
N-Acylbenzotriazoles, which can be derived from this compound, are excellent precursors for the synthesis of acyl azides. organic-chemistry.orgorganic-chemistry.orgacs.org Acyl azides are themselves versatile intermediates, notably used in the Curtius rearrangement to form isocyanates, which are precursors to ureas and carbamates.
The synthesis of acyl azides from N-acylbenzotriazoles is typically achieved by reaction with sodium azide. organic-chemistry.orgraco.cat This method is advantageous as it avoids the use of harsh reagents often required in traditional methods starting from acid chlorides or hydrazides. The reaction generally proceeds under mild conditions, often at room temperature in a solvent like acetonitrile, and provides the desired acyl azides in good yields. organic-chemistry.org A significant benefit of this approach is the preservation of stereochemical integrity, particularly when dealing with chiral amino acid derivatives. organic-chemistry.org
Table 4: Synthesis of Acyl Azides from N-Acylbenzotriazoles
| N-Acylbenzotriazole | Reagent | Solvent | Yield (%) | Reference |
|---|
Role in Catalytic Processes and Ligand Design
While the direct application of this compound as a ligand in catalytic processes is not extensively documented in readily available research, the broader class of benzotriazole derivatives has been recognized for its utility in ligand design for various metal-catalyzed reactions. The benzotriazole moiety, with its unique electronic and structural properties, serves as a versatile scaffold for the development of efficient ligands.
Ligand in Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The investigation into the role of this compound as a ligand in prominent metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions is an emerging area of research. While specific studies focusing exclusively on this compound are limited, the broader family of benzotriazole derivatives has demonstrated significant potential in these catalytic transformations. The benzotriazole core can be functionalized to create bidentate or monodentate ligands that can coordinate with transition metals like palladium and copper, which are commonly used as catalysts in these reactions.
Research has shown that benzotriazole-based ligands can be both inexpensive and stable in air, offering practical advantages in organic synthesis. The nitrogen atoms in the benzotriazole ring can act as effective donors, enhancing the bidentate character of the designed ligands and facilitating the catalytic cycle. researchgate.net For instance, certain benzotriazole derivatives have been successfully employed as phosphine-free ligands in the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids, leading to the formation of biaryl and terphenyl compounds in good to excellent yields. researchgate.net
In the context of the Sonogashira coupling, which forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, benzotriazole-derived ligands have also shown promise. One example is the use of di(1H-benzo[d] researchgate.netacs.orgnih.govtriazol-1-yl)methane as a phosphine-free, air-stable ligand in a palladium-catalyzed, copper- and amine-free Sonogashira reaction. ias.ac.inresearchgate.net This system effectively catalyzed the cross-coupling of a variety of electron-rich, electron-deficient, and sterically hindered aryl halides with terminal alkynes. ias.ac.inresearchgate.net The success of these related compounds suggests the potential of other functionalized benzotriazoles, including this compound, to act as effective ligands under similar conditions.
While direct experimental data on the performance of this compound in Suzuki, Heck, and Sonogashira reactions is not yet widely available, the following table summarizes the performance of other benzotriazole derivatives in these types of reactions, providing a basis for future investigations.
| Coupling Reaction | Catalyst/Ligand System | Substrates | Key Findings |
| Suzuki-Miyaura | Pd(OAc)₂ / Benzotriazole | Aryl halides and arylboronic acids | Efficient and inexpensive phosphine-free ligand system for the synthesis of biaryls and terphenyls in good to excellent yields. researchgate.net |
| Suzuki-Miyaura | Palladium catalyst / Benzotriazol-1-ylmethanol | Aryl/heteroaryl halides and boronic acids | An efficient N,O bidentate ligand for couplings with less catalyst loading, affording functionalized biaryl derivatives in high yields. researchgate.net |
| Sonogashira | Pd(OAc)₂ / di(1H-benzo[d] researchgate.netacs.orgnih.govtriazol-1-yl)methane | Aryl halides and terminal alkynes | An efficient, air-stable, phosphine-free ligand for copper- and amine-free Sonogashira coupling, yielding internal alkynes in good to excellent yields. ias.ac.inresearchgate.net |
It is important to note that in some palladium-catalyzed reactions, benzotriazoles can themselves act as reactants rather than inert ligands. For example, unprecedented palladium-catalyzed denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids have been developed. rsc.orgrsc.orgnih.govresearchgate.net In these transformations, the benzotriazole ring undergoes opening to generate an ortho-amino-arenediazonium species in situ. rsc.orgrsc.orgnih.govresearchgate.net This reactivity highlights the diverse chemical behavior of the benzotriazole scaffold in the presence of transition metal catalysts.
Future research may explore the specific coordinating properties of the benzoyloxy group in this compound and its influence on the stability and activity of metal complexes in these fundamental organic reactions.
Structural Elucidation and Computational Investigations
Crystal Structure Analysis and X-ray Diffraction Studies of Acylbenzotriazole Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on acylbenzotriazole derivatives reveal key structural features that govern their stability and reactivity. While the specific crystal structure for 1-(Benzoyloxy)-1H-1,2,3-benzotriazole is not detailed in the provided results, the analysis of the closely related compound, 1-Benzyloxy-1H-benzotriazole, offers significant insights. nih.gov
In the crystal structure of 1-Benzyloxy-1H-benzotriazole, the benzotriazole (B28993) ring system is observed to be nearly planar. nih.gov The molecule adopts a specific conformation characterized by the dihedral angle between the benzotriazole and benzene (B151609) rings, which is reported to be 10.28 (9)°. nih.gov This spatial orientation is crucial for understanding how the molecule packs in the crystal lattice.
Such analyses on various derivatives, like 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, further confirm that molecular conformation and weak interactions, including C—H⋯N and C—H⋯π, are the primary forces controlling the three-dimensional assembly. nih.gov These structural details are fundamental to interpreting the compound's physical properties and chemical behavior.
Table 1: Crystal Data for 1-Benzyloxy-1H-benzotriazole nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₁N₃O |
| Molecular Weight | 225.25 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.2417 (5) |
| b (Å) | 7.8381 (8) |
| c (Å) | 25.3933 (18) |
| Volume (ų) | 2237.5 (3) |
| Z | 8 |
Spectroscopic Characterization Techniques Relevant to Reactivity and Structure
Spectroscopic methods are indispensable for characterizing the structure and electronic nature of molecules like this compound in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR spectroscopy is a powerful tool for studying the tautomerism in benzotriazole derivatives. nih.gov It can be used to determine the rates of prototropic equilibrium (e.g., N(1)-H↔N(3)-H), providing insight into the dynamic behavior of the molecule in solution. nih.gov ¹H and ¹³C NMR are fundamental for confirming the molecular skeleton by identifying the chemical environment of each proton and carbon atom.
Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. For an acylbenzotriazole, key vibrational bands would include the C=O stretching frequency of the ester group and characteristic absorptions from the aromatic rings. Comparing experimental IR spectra with theoretical spectra calculated via computational methods can provide a detailed assignment of vibrational modes. conicet.gov.ar The NIST Chemistry WebBook provides reference IR spectra for the parent compound, 1H-Benzotriazole, which serves as a basis for interpreting the spectra of its derivatives. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The absorption bands in the UV-Vis spectrum correspond to transitions between different molecular orbitals. nist.gov Time-dependent DFT (TD-DFT) calculations can be employed to simulate UV-Vis spectra, helping to understand the nature of these electronic transitions and the influence of molecular structure on absorption properties. semanticscholar.orgnih.gov
Computational Chemistry Approaches
Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations are employed to optimize the molecular geometry, predict energetic and vibrational properties, and explore reaction mechanisms. conicet.gov.arst-andrews.ac.uk For instance, DFT calculations at the B3LYP/6–311 G(d,p) level have been used to compare theoretically optimized structures with experimentally determined X-ray crystal structures of benzimidazole (B57391) derivatives, showing good correlation. nih.gov In the case of N-benzenesulfonyl-1H-1,2,3-benzotriazole, DFT was used to determine the minimum energy conformation in both a vacuum and in solution, revealing that intermolecular forces in the crystal lattice can lead to significant conformational differences compared to the isolated molecule. conicet.gov.ar
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. sci-hub.st The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This charge transfer interaction is a key aspect of the molecule's bioactivity. irjweb.com
Table 2: Conceptual Reactivity Descriptors Derived from HOMO-LUMO Energies
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |
Beyond just their energy levels, the spatial distribution of the HOMO and LUMO provides crucial information about reactive sites within the molecule. For example, in a study of 1-(2,4,6-Trichlorobenzoyloxy) Benzotriazole, a related acylbenzotriazole, calculations showed that the HOMO is primarily located on the benzotriazole moiety, while the LUMO is concentrated around the 2,4,6-trichlorobenzoyl group. researchgate.net This distribution indicates that the benzotriazole part of the molecule is the primary site for electron donation (nucleophilic attack), whereas the acyl group is the site for electron acceptance (electrophilic attack). This analysis is fundamental for predicting how the molecule will interact with other reagents.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. x-mol.com By mapping properties like normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of close contacts between neighboring molecules. nih.gov
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Benzyloxy-1H-benzotriazole |
| 1H-Benzotriazole |
| 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene |
| N-benzenesulfonyl-1H-1,2,3-benzotriazole |
Studies on Tautomerism and Isomeric Forms
For N-substituted benzotriazoles such as this compound, investigations into isomerism are centered on the position of the substituent on the triazole ring rather than the prototropic tautomerism observed in the parent 1H-benzotriazole. The key isomeric forms are the 1-substituted and 2-substituted derivatives, which can exist in equilibrium. Computational and spectroscopic methods have been paramount in elucidating the structural characteristics, relative stabilities, and interconversion of these isomers in various N-substituted analogues.
Positional Isomerism: 1- vs. 2-Substituted Derivatives
The primary isomers of interest are this compound and its counterpart, 2-(Benzoyloxy)-2H-1,2,3-benzotriazole. The attachment of the benzoyloxy group to either the N1 or N2 position significantly influences the electronic structure and properties of the molecule. researchgate.net
Studies on various N-substituted benzotriazoles have shown that synthetic procedures, such as alkylation, often yield a mixture of both 1- and 2-isomers. chemicalbook.com For many N-(aminomethyl)benzotriazoles, an equilibrium between the 1- and 2-isomers is established in the liquid phase, including in solution and melts. researchgate.netrsc.org Experimental evidence from NMR spectroscopy on these analogous systems indicates that the 1-substituted isomer is typically the predominant form in the equilibrium mixture. rsc.org The specific ratio of these isomers has been found to be sensitive to the polarity of the solvent, though often independent of temperature. rsc.org
Computational Investigations and Relative Stability
Quantum-chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in predicting the geometries and relative stabilities of N-substituted benzotriazole isomers. mdpi.comresearchgate.net While specific computational data for this compound is not extensively documented, studies on structurally similar compounds provide valuable insights.
For instance, theoretical calculations on 1- and 2-(hydroxymethyl)benzotriazole predicted the 2-isomer to be slightly more stable in the gas phase by approximately 0.22 kcal/mol. nih.gov However, only the 1-isomer was observed experimentally in both the solid state and in solution. nih.gov This discrepancy suggests that while gas-phase calculations indicate a marginal preference for the 2-isomer, intermolecular forces, such as hydrogen bonding in the case of the hydroxymethyl derivative, can decisively stabilize the 1-isomer in condensed phases. nih.gov General computational studies also suggest that the 2H-benzotriazole system may be stabilized by ring conjugation, whereas the 1H-system is comparatively destabilized. researchgate.net
| Compound | Isomer | Computational Method | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Hydroxymethyl-benzotriazole | 1-(Hydroxymethyl)benzotriazole | B3LYP/6-31G* | +0.22 | nih.gov |
| 2-(Hydroxymethyl)benzotriazole | 0.00 |
Structural and Spectroscopic Elucidation
The geometry of the benzotriazole core is notably different between the 1- and 2-substituted isomers. In N-1 substituted benzotriazoles, X-ray crystallography and computational models show that the N(1)–N(2) bond is significantly longer than the N(2)–N(3) bond, indicating more single- and double-bond character, respectively. nih.gov In contrast, for 2-substituted isomers, the two N–N bonds are of a more comparable length. nih.gov This structural difference reflects a diminished aromatic character in the benzotriazole ring system compared to the parent 1,2,3-triazole. nih.gov
| Bond | Average Length (Å) | Reference |
|---|---|---|
| N(1)–N(2) | 1.364 | nih.gov |
| N(2)–N(3) | 1.307 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the experimental differentiation and quantification of the 1- and 2-isomers in solution. rsc.org For disubstituted 1,2,3-triazoles, 1H/15N gHMBC experiments have proven effective for unambiguous structural assignment, with calculated 15N chemical shifts showing good agreement with experimental values. rsc.org
Rotational Isomerism
In addition to positional isomerism, this compound can theoretically exhibit rotational isomerism (or conformational isomerism). This arises from the rotation around the single bonds connecting the benzoyloxy substituent to the benzotriazole ring, specifically the N1–O and O–C(O) bonds. This rotation can lead to different conformers, such as syn and anti forms, depending on the spatial orientation of the benzoyl group relative to the plane of the benzotriazole ring. While specific studies on this compound are lacking, research on other complex molecules has used techniques like variable-temperature NMR spectroscopy and computational analysis to study the energy barriers and dynamics of interconversion between such rotamers. nih.gov
Comparative Analysis with Other Coupling Reagents and Active Esters
Comparison with HOBt and HOAt in Peptide Synthesis Efficacy
HOBt and HOAt are not standalone coupling reagents but are typically used as additives in conjunction with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). creative-peptides.compeptide.com Their primary function is to suppress racemization and improve the rate and completeness of the coupling reaction. creative-peptides.compeptide.com In contrast, 1-(Benzoyloxy)-1H-1,2,3-benzotriazole is a pre-formed active ester, which acylates the incoming amine directly.
Studies on N-acylbenzotriazoles have demonstrated their capability to produce peptides in high yields, often ranging from 85% to 95%, with minimal racemization (less than 1%). researchgate.net This high degree of chiral integrity is a significant advantage.
HOAt has been shown to be a more efficient additive than HOBt, both in terms of accelerating the coupling reaction and in suppressing racemization. luxembourg-bio.com In highly sensitive coupling reactions, the use of HOAt can reduce racemization to about one-third to one-half the level observed with HOBt. luxembourg-bio.com For instance, in a segment coupling of Z-Phe-Val-OH with alanine (B10760859) methyl ester, the use of HOBt resulted in 4.1% of the LDL-isomer, while HOAt reduced this to less than 1-2%. luxembourg-bio.com
Table 1: Comparative Efficacy in Peptide Synthesis
| Feature | This compound (N-acylbenzotriazoles) | HOBt (with Carbodiimide) | HOAt (with Carbodiimide) |
|---|---|---|---|
| Role | Active Ester Coupling Reagent | Additive | Additive |
| Reported Yield | 85-95% researchgate.net | Generally high, but can be lower in difficult couplings | Generally high, often superior to HOBt |
| Racemization | <1% researchgate.net | Effective suppression, but less so than HOAt luxembourg-bio.com | Highly effective suppression luxembourg-bio.com |
| Reaction Speed | Generally efficient | Slower than with HOAt luxembourg-bio.com | Faster than with HOBt luxembourg-bio.com |
Advantages and Limitations Compared to Conventional Methods
Conventional peptide synthesis methods often rely on carbodiimides alone or in combination with additives, or on other types of coupling reagents like phosphonium (B103445) or uronium salts (e.g., BOP, HBTU, HATU).
Advantages of this compound:
Stability and Ease of Handling: N-acylbenzotriazoles are often stable, crystalline solids that can be purified and stored, offering an advantage over the in-situ generation of active species which can be of variable purity and stability. bachem.com
Avoidance of Carbodiimide-Related Side Products: The use of carbodiimides can lead to the formation of N-acylurea as a byproduct, which can be difficult to remove and may contaminate the final product. luxembourg-bio.com Pre-formed active esters like this compound circumvent this issue.
Mild Reaction Conditions: The acylation with N-acylbenzotriazoles proceeds under neutral conditions, which is beneficial for sensitive amino acid residues. bachem.com
Reduced Risk of Guanidinylation: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the unprotected N-terminus of a peptide to form a guanidine (B92328) moiety, which terminates the peptide chain. peptide.com This side reaction is avoided with the use of N-acylbenzotriazoles.
Safety Profile: Compared to reagents like BOP, which produces the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), N-acylbenzotriazoles offer a safer alternative. beilstein-journals.orgnih.gov Furthermore, they avoid the use of the potentially explosive HOAt. bachem.com
Limitations of this compound:
Stoichiometric Use of Benzotriazole (B28993): The synthesis of the active ester requires a stoichiometric amount of a benzotriazole derivative, which must then be removed after the coupling reaction.
Potentially Slower Reaction Rates: While efficient, the reaction rates of pre-formed active esters may be slower than those achieved with highly reactive in-situ generated species from reagents like HATU. peptide.com
Limited Applicability in Solid-Phase Synthesis: While applicable to solid-phase peptide synthesis (SPPS), the efficiency of any coupling reagent can be sequence-dependent, and challenges may arise with sterically hindered amino acids or difficult sequences. luxembourg-bio.comresearchgate.net
Table 2: Advantages and Limitations vs. Conventional Methods
| Method | Advantages | Limitations |
|---|
| This compound | Stable, isolable active ester Avoids N-acylurea formation Mild reaction conditions No risk of guanidinylation Safer than BOP and HOAt | Stoichiometric benzotriazole byproduct Potentially slower than most reactive reagents | | Carbodiimides (e.g., DCC, DIC) | Cost-effective | Formation of N-acylurea byproduct Potential for racemization (mitigated by HOBt/HOAt) | | Phosphonium/Uronium Reagents (e.g., BOP, HBTU, HATU) | High coupling efficiency and speed | BOP produces carcinogenic HMPA Potential for guanidinylation side reaction HOAt-based reagents are explosive |
Future Research Directions and Emerging Trends
Development of New Synthetic Applications
The versatility of 1-(Benzoyloxy)-1H-1,2,3-benzotriazole as an acylating agent is well-established. However, ongoing research is focused on expanding its applications beyond traditional ester and amide formations. A significant area of development is the use of the benzotriazole (B28993) moiety as a strategic tool in more complex synthetic sequences.
One of the most promising emerging applications is in Benzotriazole Ring Cleavage (BtRC) strategies. researchgate.netnih.gov In these reactions, the N-acylbenzotriazole undergoes a transformation that results in the opening of the stable benzotriazole ring, often with the extrusion of nitrogen gas. This approach allows for the construction of a wide variety of other heterocyclic systems. For instance, Lewis-acid-mediated ring cleavage of N-acylbenzotriazoles can lead to the formation of benzoxazoles. nih.govacs.org Future work in this area is expected to explore different catalysts and reaction conditions to control the cleavage pathway and access an even broader range of valuable heterocyclic scaffolds.
Another burgeoning application is the use of N-acylbenzotriazoles in Curtius-type rearrangements . A one-pot, metal-free process has been developed where N-acylbenzotriazoles react with an azide (B81097) donor, like diphenylphosphoryl azide (DPPA), to form an isocyanate intermediate via a Curtius rearrangement. organic-chemistry.org This reactive intermediate can then be trapped by various nucleophiles to afford a diverse range of ureas, N-acylureas, carbamates, and thiocarbamates in high yields. organic-chemistry.org This methodology offers a safer and more environmentally friendly alternative to traditional methods that often rely on hazardous reagents like phosgene.
Furthermore, the development of novel benzotriazolyl alkyl esters as bifunctional building blocks is gaining traction. nih.gov These compounds possess two good leaving groups, the benzotriazolyl and the acyloxy moieties, which can be selectively displaced to construct a myriad of multifunctional chemical compounds. nih.gov For example, treatment with organozinc reagents can substitute the benzotriazolyl group, while chemoselective reduction can cleave the acyloxy group. nih.gov
The application of N-acylbenzotriazoles in mechanochemistry is also an emerging eco-friendly trend. scispace.com The synthesis of dipeptides and tripeptides has been successfully achieved by the ball-milling of N-protected-α-aminoacyl benzotriazoles with amino acid derivatives, often with minimal or no solvent. scispace.com
| Emerging Synthetic Application | Description | Potential Advantages |
| Benzotriazole Ring Cleavage (BtRC) | Ring-opening of the benzotriazole moiety to form other heterocyclic structures like benzoxazoles. researchgate.netnih.govacs.org | Access to diverse and complex heterocyclic scaffolds from a common precursor. |
| Curtius Rearrangement | One-pot synthesis of ureas, carbamates, etc., via an isocyanate intermediate formed from N-acylbenzotriazoles and an azide source. organic-chemistry.org | Metal-free, avoids toxic reagents like phosgene, broad substrate scope. organic-chemistry.org |
| Bifunctional Building Blocks | Utilization of benzotriazolyl alkyl esters with two selectively displaceable leaving groups. nih.gov | Versatile construction of multifunctional compounds. nih.gov |
| Mechanochemistry | Solvent-free or liquid-assisted grinding for peptide bond formation and other acylations. scispace.com | Reduced environmental impact, improved safety, and potentially faster reactions. scispace.com |
Exploration of Novel Reaction Mechanisms
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the development of new synthetic methods with improved efficiency and selectivity. While the role of the benzotriazolyl group as a good leaving group in nucleophilic acyl substitution is well-understood, research is now focusing on more complex and previously unexplored mechanistic pathways.
The mechanism of Benzotriazole Ring Cleavage (BtRC) is a particularly active area of investigation. Depending on the reagents and conditions, this transformation can proceed through different pathways, including Lewis-acid-mediated processes, free-radical pathways, or even photolytically or thermolytically induced cleavages. nih.gov For example, the Lewis-acid-mediated synthesis of benzoxazoles from N-acylbenzotriazoles is proposed to be initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the acyl group, which facilitates the subsequent ring-opening and cyclization cascade. nih.govacs.org Future studies, likely involving a combination of experimental techniques and computational modeling, will aim to elucidate the precise nature of the intermediates and transition states in these reactions. This will enable a more rational design of catalysts and reaction conditions to favor desired outcomes.
There is also growing interest in radical-mediated ring-opening and cyclization reactions of benzotriazole derivatives. For instance, visible light-promoted radical-mediated processes have been developed for vinyl benzotriazoles, providing an alternative route to phenanthridines. bohrium.com Exploring similar radical-based transformations for N-acyloxybenzotriazoles could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.
Mechanistic studies on the synthesis of 1-alkoxy-1H-benzotriazoles from peptide coupling agents have revealed multiple possible pathways. beilstein-journals.org These investigations, which employed techniques like isotopic labeling, suggest the in situ formation of intermediates that then react with the benzotriazoloxy anion. beilstein-journals.org Understanding these competing pathways is essential for optimizing the synthesis of these and related compounds.
Integration into Flow Chemistry and Automation
The translation of important synthetic transformations from traditional batch processes to continuous flow systems is a major trend in modern organic chemistry. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability and automation.
While the application of flow chemistry to reactions involving this compound is still in its early stages, the synthesis of related heterocyclic compounds in continuous flow reactors highlights the potential of this technology. For example, a continuous flow protocol for the synthesis of benzotriazin-4(3H)-ones has been developed using a photocyclization reaction, achieving excellent yields with short residence times. nih.gov Similarly, a fully automated, multistep flow synthesis of 5-amino-4-cyanopyrazoles has been demonstrated, showcasing the power of integrating flow reactors with solid-supported reagents for the rapid production of chemical libraries. acs.org
The development of a continuous flow synthesis for hydroxamic acids from esters demonstrates the feasibility of adapting acylation-type reactions to a flow setup. organic-chemistry.org Given that this compound is an effective acylating agent, its integration into similar flow systems for the synthesis of esters, amides, and other acyl derivatives is a logical and promising direction for future research. This would be particularly beneficial for reactions that are exothermic or involve unstable intermediates, as the superior control offered by flow reactors can mitigate these issues.
In addition to flow chemistry, other forms of automation are also being explored. Microwave-assisted synthesis , for instance, has been shown to significantly reduce reaction times and improve yields for the synthesis of various benzotriazole derivatives compared to conventional heating methods. ijpsonline.com This technique is well-suited for high-throughput synthesis and library generation in drug discovery.
| Technology | Potential Application for Benzotriazole Reagents | Key Advantages |
| Continuous Flow Chemistry | Synthesis of esters, amides, and other acyl derivatives; multi-step synthesis of complex molecules. nih.govacs.orgorganic-chemistry.org | Enhanced safety, precise process control, scalability, potential for automation. organic-chemistry.org |
| Automated Synthesis Platforms | Rapid optimization of reaction conditions and synthesis of compound libraries for screening. acs.org | High-throughput synthesis, efficient exploration of chemical space. |
| Microwave-Assisted Synthesis | Accelerated synthesis of benzotriazole derivatives and their subsequent reactions. ijpsonline.com | Reduced reaction times, improved yields, energy efficiency. ijpsonline.com |
Advancements in Computational Prediction of Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms, predicting the outcomes of reactions, and guiding the design of new catalysts and reagents. For this compound and its derivatives, computational methods are poised to play an increasingly important role in understanding and predicting their chemical behavior.
Density Functional Theory (DFT) is a powerful quantum mechanical method that is widely used to study the electronic structure and reactivity of molecules. researchgate.netresearchgate.net DFT calculations can be employed to model the transition states of reactions involving benzotriazole derivatives, thereby providing quantitative information about reaction barriers and helping to rationalize observed selectivity. acs.orgbeilstein-journals.org For example, DFT studies have been used to investigate the adsorption of benzotriazole on copper surfaces, providing insights relevant to its application as a corrosion inhibitor. researchgate.netnih.gov Similar studies on the interaction of this compound with various nucleophiles could help in predicting its reactivity and selectivity in acylation reactions. DFT calculations are also crucial for elucidating complex reaction mechanisms, such as those involved in benzotriazole ring cleavage, by mapping out the potential energy surfaces of the transformation. researchgate.net
Beyond DFT, there is a growing trend towards the use of machine learning (ML) and artificial intelligence (AI) to predict the outcomes of chemical reactions. mit.edu These models can be trained on large datasets of known reactions to learn the complex relationships between reactants, reagents, and products. An emerging application of these techniques is the prediction of reaction selectivity, which is often a challenging task for traditional computational methods. nih.gov For instance, machine learning models are being developed to predict the regioselectivity of C-H activation reactions. beilstein-journals.org In the future, similar models could be developed to predict the chemo-, regio-, and stereoselectivity of reactions involving this compound, thereby accelerating the discovery of new synthetic methodologies.
Another key area is the computational prediction of the properties of the molecules synthesized using benzotriazole-based reagents. Molecular docking studies , for example, are routinely used to predict the binding affinity and orientation of a small molecule within the active site of a biological target. nih.govmdpi.com This is particularly relevant in drug discovery, where benzotriazole derivatives are often investigated for their pharmacological activities.
| Computational Method | Application in Benzotriazole Chemistry | Insights Gained |
| Density Functional Theory (DFT) | Modeling transition states, reaction pathways, and electronic properties. researchgate.netresearchgate.netnih.govnih.gov | Understanding reaction mechanisms, rationalizing reactivity and selectivity, predicting reaction barriers. |
| Machine Learning (ML) / AI | Predicting reaction outcomes, selectivity, and retrosynthetic pathways. mit.edunih.gov | Rapid screening of reaction conditions, accelerating the discovery of new reactions. |
| Molecular Docking | Predicting the interaction of benzotriazole-derived molecules with biological targets. nih.govmdpi.com | Guiding the design of new therapeutic agents, understanding structure-activity relationships. |
Q & A
Basic Synthesis and Optimization
Q: What are the established synthetic routes for 1-(Benzoyloxy)-1H-1,2,3-benzotriazole, and what parameters critically influence yield and purity? A: Synthesis typically involves benzoylation of 1H-1,2,3-benzotriazole using benzoyl chloride or derivatives under basic conditions. For example, analogous reactions employ condensation or metal-catalyzed processes in solvents like ethanol or dichloromethane. Critical parameters include:
- Temperature: Reactions often proceed at 80–100°C to ensure complete conversion .
- Stoichiometry: Excess benzoylating agent (1.2–1.5 equiv.) improves yield while minimizing side products.
- Monitoring: Thin-layer chromatography (TLC) or NMR (e.g., Figure S12 in ) tracks reaction progress .
Post-synthesis, purification via column chromatography or recrystallization enhances purity.
Structural Characterization
Q: Which analytical techniques are most reliable for confirming the molecular structure of this compound? A: A combination of spectroscopic and crystallographic methods is essential:
- NMR: Identifies proton environments, such as aromatic resonances (δ 7.2–8.5 ppm) and benzoyloxy methylene signals (δ 5.0–5.5 ppm) .
- X-ray crystallography: Resolves bond lengths and angles (e.g., N–N bonds: 1.288–1.389 Å; C–C bonds: 1.371–1.408 Å) .
- IR spectroscopy: Confirms ester C=O stretching (~1720 cm) and triazole ring vibrations .
Reactivity in Organic Transformations
Q: How does this compound function as a reagent in acyl transfer or nucleophilic substitution reactions? A: The benzoyloxy group acts as a leaving group, enabling reactions such as:
- Acylation: Reacts with carboxylic acids or amines to form amides or esters. For example, analogous sulfonylbenzotriazoles generate 1-acyl derivatives in the presence of bases like triethylamine .
- Nucleophilic substitution: The triazole ring stabilizes transition states, facilitating displacement by nucleophiles (e.g., thiols or alkoxides) under mild conditions .
Reaction monitoring via TLC or NMR ensures controlled progression .
Coordination Chemistry Applications (Advanced)
Q: What role does this compound play in metal coordination complexes, and how is its binding mode characterized? A: The triazole nitrogen coordinates with transition metals (e.g., Ag) to form stable complexes. For instance, bis-ligand silver complexes exhibit tetrahedral geometry (Ag–N: 2.219–2.238 Å; Ag–O: 2.513–2.690 Å) . Methodology:
- Synthesis: Mix ligand and metal salt (e.g., AgNO) in ethanol, followed by slow evaporation for single-crystal growth .
- Characterization: X-ray diffraction confirms geometry, while UV-Vis and cyclic voltammetry probe electronic properties .
Mechanistic Insights into Reactivity (Advanced)
Q: What mechanistic studies elucidate the electronic effects of the benzotriazole ring on reaction pathways? A: Computational (DFT) and kinetic studies reveal:
- Localized bonding: The triazole ring’s N–N bonds (N1–N2: 1.389 Å; N2–N3: 1.288 Å) create electron-deficient regions, favoring electrophilic attack .
- Aromatic interactions: π-stacking with substrates enhances regioselectivity in multi-component reactions .
Experimental validation includes Hammett plots or isotopic labeling to track bond cleavage .
Advanced Applications in Multi-Step Synthesis
Q: How can this compound be integrated into multi-step syntheses of heterocycles or pharmaceuticals? A: The compound serves as a masked acyl carrier or directing group. Examples include:
- Heterocycle formation: Condensation with aldehydes generates fused triazole-quinoline systems .
- Protecting group strategies: Temporary benzoylation of amines or alcohols, followed by selective deprotection .
Optimization: Use anhydrous conditions (e.g., CHCl) and catalytic bases (e.g., DMAP) to minimize hydrolysis .
Analytical Challenges and Solutions
Q: What impurities are common in this compound synthesis, and how are they resolved? A: Typical impurities include:
- Unreacted starting materials: Detected via HPLC or GC-MS and removed by gradient elution .
- Oxidation byproducts: Stabilize reactions under inert atmospheres (N/Ar) .
Advanced techniques like high-resolution mass spectrometry (HRMS) confirm molecular integrity .
Thermal and Chemical Stability
Q: How do temperature and solvent choice affect the stability of this compound during storage and reactions? A:
- Thermal stability: Decomposition occurs above 150°C; store at –20°C in amber vials to prevent photodegradation .
- Solvent compatibility: Stable in aprotic solvents (e.g., DMF, THF) but hydrolyzes in protic media (e.g., HO/EtOH mixtures) .
Differential scanning calorimetry (DSC) profiles thermal transitions for safe handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
